N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzotriazole moiety, a fluorophenyl group, and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized via a cyclization reaction involving an appropriate precursor such as o-phenylenediamine and a nitroso compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzotriazole intermediate in the presence of a palladium catalyst.
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.
Coupling of the Benzotriazole and Benzodioxine Units: The final step involves coupling the benzotriazole and benzodioxine units through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving benzotriazole and benzodioxine derivatives.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The benzotriazole moiety is known to interact with metal ions, which could play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a benzotriazole moiety, a fluorophenyl group, and a benzodioxine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17FN4O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H17FN4O3/c1-13-10-18-19(26-27(25-18)16-5-3-15(23)4-6-16)12-17(13)24-22(28)14-2-7-20-21(11-14)30-9-8-29-20/h2-7,10-12H,8-9H2,1H3,(H,24,28) |
InChI Key |
WUJVRQHYDQEOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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